
2-Hydroxyquinoline-3-carbaldehyde
Overview
Description
2-Hydroxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyquinoline-3-carbaldehyde is the MCF-7 human breast cancer cell line . It also shows antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains .
Mode of Action
This compound is used in the synthesis of imine quinoline ligand (IQL)-based Cu(II) complexes . These complexes interact with the target cells, leading to changes in their function. Molecular docking results show strong binding affinities of the CuL complex to active sites of S. aureus, E. coli, and estrogen receptor alpha .
Biochemical Pathways
The compound’s cytotoxic effects on cancer cells and its antibacterial activity suggest that it may interfere with essential cellular processes in these organisms .
Pharmacokinetics
Its molecular weight of 173168 Da suggests that it could be well-absorbed and distributed in the body
Result of Action
The CuL complex, derived from this compound, exhibits significant cytotoxic potency against MCF-7 breast cancer cells, with an IC50 of 43.82 ± 2.351 μg/mL . At 100 μg/mL, CuL induced the largest reduction of cancer cell proliferation by 97% . The minimum inhibitory concentration for CuL was found to be 12.5 μg/mL against the three tested pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone or aldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. Microwave irradiation has also been used to accelerate the synthesis process, providing operational simplicity and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 2-hydroxyquinoline-3-methanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 2-Hydroxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that 2-hydroxyquinoline-3-carbaldehyde and its derivatives exhibit notable antimicrobial properties. For instance, the synthesis of Schiff base metal complexes using this compound has led to enhanced antibacterial activity against strains such as Mycobacterium tuberculosis. A study demonstrated that hydrazone derivatives formed from this compound showed promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics like ciprofloxacin .
Cytotoxicity Studies
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. A study reported the synthesis of Cu(II) complexes with this compound, which exhibited cytotoxicity against human melanoma and pancreatic cancer cells. Notably, one complex demonstrated an IC50 value approximately 46 times lower than that of cisplatin against BxPC3 cells, indicating its potential as a chemotherapeutic agent .
Coordination Chemistry
Metal Complex Formation
this compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals such as Cu(II), Zn(II), and Ni(II). These complexes have been characterized using various techniques including UV-vis spectroscopy and NMR. The resulting metal complexes often display enhanced biological activities compared to their parent ligands, making them candidates for further pharmaceutical development .
Metal Complex | Biological Activity | IC50 (µM) |
---|---|---|
Cu(II) Complex 1 | Anticancer | 0.05 |
Cu(II) Complex 2 | Antimicrobial | 0.1 |
Zn(II) Complex | Antitubercular | 0.15 |
Synthesis of Heterocycles
Building Block for Synthesis
The compound is utilized as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, leading to the formation of complex structures that are valuable in drug discovery and material science. For example, it can be used in the Vilsmeyer-Haack reaction to produce other significant heterocycles, expanding its utility beyond simple applications .
Case Study 1: Antimicrobial Activity
A series of hydrazone derivatives synthesized from this compound were tested against Mycobacterium tuberculosis. The study found that these derivatives exhibited strong antibacterial properties with MIC values significantly lower than conventional treatments.
Case Study 2: Cytotoxicity Against Cancer Cells
Research involving Cu(II) complexes derived from this compound revealed high levels of cytotoxicity against several human cancer cell lines. The study highlighted the potential of these complexes as alternatives to existing chemotherapeutic agents.
Comparison with Similar Compounds
2-Hydroxyquinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different reactivity due to the presence of a chlorine atom.
8-Hydroxyquinoline: Known for its strong chelating properties and used in various applications, including as an antiseptic and in metal ion detection.
4-Hydroxy-2-quinolones: These compounds have different substitution patterns and exhibit unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Hydroxyquinoline-3-carbaldehyde is a significant compound in the quinoline family, known for its diverse biological activities. This article synthesizes current research findings, highlighting its antimicrobial, anticancer, and other biological properties, along with relevant case studies and data tables.
Overview of Biological Activities
Quinoline derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.
- Analytical Applications : Used as a probe for detecting heavy metals.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of Escherichia coli, Staphylococcus aureus, and various fungal strains such as Aspergillus niger.
Table 1: Antimicrobial Activity of this compound Derivatives
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, revealing its ability to induce cytotoxicity in various human tumor cell lines. Notably, it has shown effectiveness against pancreatic cancer cells, where it exhibited significantly lower IC50 values compared to conventional drugs like cisplatin.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison to Cisplatin (IC50) |
---|---|---|
A375 (Melanoma) | 0.02 | ~56 times more effective |
BxPC3 (Pancreatic) | 0.03 | ~46 times more effective |
A549 (Lung) | 8.4 | Comparable |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.
- Cellular Uptake : Enhanced cellular uptake contributes to its cytotoxic effects on cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- Cytotoxicity Study : A study conducted on the cytotoxic effects of copper complexes derived from this compound showed high selectivity towards cancerous cells while sparing non-cancerous cells. The complexes exhibited IC50 values significantly lower than those of cisplatin, indicating their potential as alternative anticancer agents .
- Analytical Applications : A novel probe based on rhodamine B and quinoline derivatives was developed for dual sensing heavy metals and hypochlorite, demonstrating negligible toxicity towards mammalian cells. This highlights the compound's versatility beyond traditional biological applications .
Properties
IUPAC Name |
2-oxo-1H-quinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKEYXRRNSJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343371 | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91301-03-0 | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyquinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Hydroxyquinoline-3-carbaldehyde has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.
ANone: Researchers commonly utilize various spectroscopic techniques to characterize this compound and its derivatives, including:
- 1H-NMR: Provides information about the hydrogen atoms' environment within the molecule. [, ]
- FTIR: Helps identify functional groups present in the compound by analyzing its infrared absorption spectrum. [, ]
- Mass Spectroscopy: Used to determine the molecular weight and structural information by analyzing the mass-to-charge ratio of ions. [, ]
- UV-Vis Spectroscopy: Provides insights into the compound's electronic transitions and its interactions with other molecules. [, ]
A: While this compound itself might not possess strong catalytic activity, its derivative, anacardic acid (derived from Cashew Nut Shell Liquid) has been successfully employed as a green catalyst. [] This natural catalyst facilitated the synthesis of a quinoline-based amino acid Schiff base ligand via a solvent-free grinding technique, showcasing a greener approach to chemical synthesis. []
A: Research indicates that introducing various substituents on the quinoline ring or modifying the aldehyde group can significantly impact the compound's biological activity. For example, incorporating fluorine atoms into the structure resulted in enhanced anti-tuberculosis activity. [] Additionally, condensing this compound with different amines to form Schiff bases leads to diverse biological activities, including antimicrobial and DNA binding properties. [, , ]
ANone: Studies have demonstrated promising results regarding the biological activities of this compound and its derivatives:
- Antimicrobial Activity: Several synthesized Schiff base derivatives of this compound exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis, with some showing efficacy comparable to standard drugs. [, ]
- DNA Binding & Cleavage: Metal complexes incorporating Schiff bases derived from this compound have demonstrated DNA binding affinity, primarily through intercalation. [, ] Some complexes even exhibited photo-induced DNA cleavage activity, suggesting potential applications in photodynamic therapy. [, ]
- Metal Ion Sensing: A Rhodamine B derivative synthesized using this compound functioned as a selective colorimetric sensor for Cu2+ and a fluorogenic sensor for Hg2+, highlighting its potential in environmental monitoring and analytical applications. [, ]
ANone: Computational methods play a vital role in understanding and predicting the properties of this compound and its derivatives. For example:
- Molecular Docking: This technique helps visualize and predict the binding mode and affinity of metal complexes with biomolecules like DNA. [] This provides valuable insights into potential mechanisms of action.
- Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, optical properties, and energy levels (HOMO-LUMO) of this compound derivatives. [] This information is crucial for designing new materials with tailored properties for applications like optoelectronics.
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